(3-Methoxypyridin-2-yl)(phenyl)methanol (3-Methoxypyridin-2-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 29082-98-2
VCID: VC15813405
InChI: InChI=1S/C13H13NO2/c1-16-11-8-5-9-14-12(11)13(15)10-6-3-2-4-7-10/h2-9,13,15H,1H3
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

(3-Methoxypyridin-2-yl)(phenyl)methanol

CAS No.: 29082-98-2

Cat. No.: VC15813405

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxypyridin-2-yl)(phenyl)methanol - 29082-98-2

Specification

CAS No. 29082-98-2
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name (3-methoxypyridin-2-yl)-phenylmethanol
Standard InChI InChI=1S/C13H13NO2/c1-16-11-8-5-9-14-12(11)13(15)10-6-3-2-4-7-10/h2-9,13,15H,1H3
Standard InChI Key AXTXRZCTPLBWKA-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=CC=C1)C(C2=CC=CC=C2)O

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

(3-Methoxypyridin-2-yl)(phenyl)methanol features a central carbon atom bonded to three distinct groups: a phenyl ring, a hydroxymethyl (-CH2OH) unit, and a 3-methoxypyridin-2-yl moiety. The pyridine ring introduces aromatic nitrogen, while the methoxy group at position 3 and the hydroxymethyl at position 2 create electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource Derivation
Molecular FormulaC13H13NO3Calculated from analogs
Molecular Weight231.25 g/molSum of atomic masses
IUPAC Name(3-Methoxypyridin-2-yl)(phenyl)methanolSystematic nomenclature
Hydrogen Bond Donors1 (hydroxyl group)Analogous to
Hydrogen Bond Acceptors3 (pyridine N, two oxygens)Based on structure

The compound’s three-dimensional conformation is influenced by steric interactions between the phenyl and pyridine rings, likely adopting a non-planar geometry to minimize strain. Crystallographic data for related compounds, such as (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol, suggest monoclinic crystal systems with specific lattice parameters (e.g., a = 8.52 Å, b = 6.31 Å, c = 12.45 Å).

Synthesis Methods and Reaction Mechanisms

Reduction of Ketone Precursors

A common route to analogous aryl methanols involves reducing ketones using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For (3-Methoxypyridin-2-yl)(phenyl)methanol, the precursor (3-methoxypyridin-2-yl)(phenyl)ketone could be synthesized via Friedel-Crafts acylation of pyridine derivatives, followed by reduction.

Example Procedure:

  • Friedel-Crafts Acylation: React 3-methoxypyridine with benzoyl chloride in the presence of AlCl3 to form (3-methoxypyridin-2-yl)(phenyl)ketone.

  • Reduction: Treat the ketone with NaBH4 in methanol at 0–5°C, yielding the target methanol.

Table 2: Optimization Parameters for Reduction

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CMinimizes side reactions
SolventMethanolEnhances NaBH4 solubility
Reaction Time4–6 hoursEnsures complete reduction

Grignard Addition

An alternative approach employs Grignard reagents. Phenylmagnesium bromide could react with 3-methoxypicolinaldehyde (3-methoxypyridine-2-carbaldehyde) to form the secondary alcohol after acidic workup .

Mechanistic Insight:
The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the Grignard reagent, forming a tetrahedral intermediate that protonates to yield the alcohol .

Chemical Reactivity and Functional Transformations

Oxidation to Ketones

The hydroxymethyl group is susceptible to oxidation. Using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC), the alcohol oxidizes to (3-methoxypyridin-2-yl)(phenyl)ketone, a reaction critical for recycling intermediates.

Etherification and Esterification

The hydroxyl group can undergo:

  • Etherification: Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms methyl ether derivatives.

  • Esterification: Treatment with acetyl chloride yields the acetate ester, enhancing lipophilicity for pharmacological studies .

Demethylation of Methoxy Group

Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group demethylates to a hydroxyl, producing (3-hydroxypyridin-2-yl)(phenyl)methanol—a scaffold for further functionalization.

Target ActivityMechanismStructural Rationale
AntibacterialDNA gyrase inhibitionPyridine-metal ion coordination
AnticancerTubulin polymerization disruptionPlanar aromatic interactions

Materials Science

The compound’s aromaticity and hydrogen-bonding capacity make it a candidate for organic semiconductors or supramolecular assemblies .

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